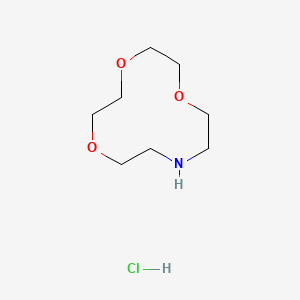

Aza-12-crown-4 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

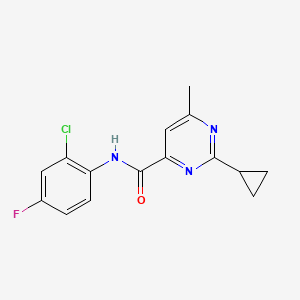

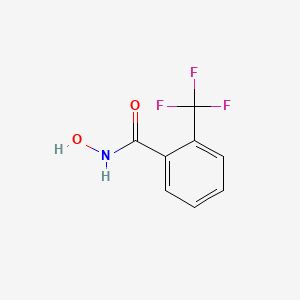

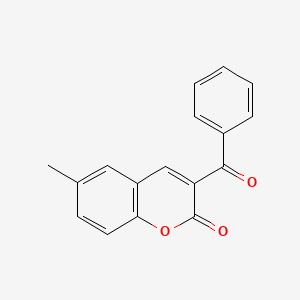

Aza-12-crown-4 is a crown ether generally used as a ligand in coordination chemistry . It is also known as lithium ionophore because of its strong chelating property specific to lithium cation .

Synthesis Analysis

Aza-12-crown-4 can be synthesized via Buchwald–Hartwig amination . Naphthalene functionalized with 1-aza-12-crown-4 was synthesized via one step from commercially available 1-bromonaphthalene .Molecular Structure Analysis

The X-ray crystallographic analysis of benzoaza-12-crown-4 hydrochloride crystals has been performed . The space group is P1, with a = 7.7497(4) Å, b = 9.2224(5) Å, c = 10.2395(5) Å, α = 99.3965(10)°, β = 101.8387(11)°, γ = 112.6470(10)°, V = 636,81(6) Å^3, Z = 2, ρ_calc = 1.355 g/cm^3 . The conformation of the 12-membered ring of the molecule is determined .Chemical Reactions Analysis

Upon the addition of lithium ions, compound 1 displayed a clear isosbestic point in the absorption spectra and a new peak in the fluorescence spectra .Physical And Chemical Properties Analysis

The empirical formula of Aza-12-crown-4 is C8H17NO3 and its molecular weight is 175.23 .Scientific Research Applications

- Compound : Aza-12-crown-4 (1) was synthesized by functionalizing naphthalene through Buchwald–Hartwig amination .

- Design Insights : The nitrogen lone pair electrons in 1 are delocalized yet available for lithium binding, unlike structurally similar compounds .

- Self-Condensation : A well-defined PNN-Ru catalyst self-condenses 2-aminobenzyl alcohol to form aza-crown compounds, including aza-12-crown-3, aza-16-crown-4, and aza-20-crown-5 .

Lithium Sensors

Aza-Crown Compounds

Chemosensor for Lithium Ions

Mechanism of Action

Target of Action

The primary target of Aza-12-crown-4 hydrochloride is lithium ions . This compound has been synthesized and used as a sensor for detecting lithium ions in an organic solvent . The Aza-12-crown-4 moiety in the compound binds to lithium ions selectively over larger monovalent cations such as Cs+, Na+, and K+ .

Mode of Action

The Aza-12-crown-4 hydrochloride interacts with its target, lithium ions, through changes in absorbance and fluorescence . Upon the addition of lithium ions, the compound displays a clear isosbestic point in the absorption spectra and a new peak in the fluorescence spectra . This indicates that the compound binds to lithium ions, causing these observable changes .

Biochemical Pathways

The exact biochemical pathways affected by Aza-12-crown-4 hydrochloride It is known that the compound can alter normal neutrophil calcium flux . Several compounds, including Aza-12-crown-4 hydrochloride, have been shown to increase intracellular calcium in human neutrophils . This suggests that the compound could affect calcium-related biochemical pathways.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Aza-12-crown-4 hydrochloride The compound’s ability to bind lithium ions suggests that it may have a role in modulating the bioavailability of lithium in the body .

Result of Action

The molecular and cellular effects of Aza-12-crown-4 hydrochloride ’s action primarily involve changes in intracellular calcium levels . The compound has been shown to increase intracellular calcium in human neutrophils . This could potentially affect various cellular processes that are regulated by calcium levels.

Action Environment

The action of Aza-12-crown-4 hydrochloride can be influenced by environmental factors. For instance, the compound’s ability to detect lithium ions is demonstrated in an organic solvent . This suggests that the solvent environment could influence the compound’s action, efficacy, and stability.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The work on Aza-12-crown-4 elucidates the key design parameters for future lithium sensors . Lithium detection is of great significance in many applications . Lithium-sensing compounds with high selectivity are scarce and, if any, complicated to synthesize . Therefore, the development of structurally simple lithium sensors like Aza-12-crown-4, which can detect lithium ions in an organic solvent through changes in absorbance and fluorescence, is a promising direction .

properties

IUPAC Name |

1,4,7-trioxa-10-azacyclododecane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3.ClH/c1-3-10-5-7-12-8-6-11-4-2-9-1;/h9H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJMGELJSODICW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aza-12-crown-4 hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2681933.png)

![3-[(3,4-dichlorobenzyl)sulfonyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2681940.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(6-ethoxypyridin-3-yl)methanone](/img/structure/B2681945.png)

![ethyl {N-[(4-methylphenyl)methyl]carbamoyl}formate](/img/structure/B2681947.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2681950.png)

![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2681951.png)